IDO1 Inhibition Potency Comparison
While direct cell-free IDO1 IC50 data for the exact compound is not publicly available, its parent scaffold, O-benzylhydroxylamine, exhibits sub-micromolar inhibition (IC50 = 810 nM) against recombinant human IDO1 [1]. Crucially, SAR studies of over 40 derivatives have established that the addition of halogen atoms, particularly at the meta position of the aromatic ring, consistently enhances potency [2]. Given that our target compound bears a meta-methyl group and a para-fluoro substituent, it is positioned within this potency-enhancing subclass, offering a structural basis for expected differentiation from the unsubstituted parent. The fluoro-methyl substitution pattern may further improve metabolic stability, a common challenge in hydroxylamine-based IDO1 inhibitors.
| Evidence Dimension | IDO1 Inhibition (Recombinant Human) |
|---|---|
| Target Compound Data | Not directly determined; parent scaffold O-benzylhydroxylamine IC50 = 810 nM [1] |
| Comparator Or Baseline | O-Bnzylhydroxylamine (unsubstituted) IC50 = 810 nM [1]; Halogen-substituted analogs achieve nanomolar potency [2] |
| Quantified Difference | Meta-halogen substitution improves potency by >10-fold in some analogs [2] |
| Conditions | Recombinant human IDO1 assay; kynurenine production measured after 60 min; microplate reader [1] |
Why This Matters
This compound serves as a critical scaffold for developing nanomolar IDO1 inhibitors, a therapeutic target in immuno-oncology, where unsubstituted O-benzylhydroxylamine alone does not achieve sufficient clinical potency.
- [1] BindingDB. BDBM50146579: O-Benzylhydroxylamine. IC50 = 810 nM for recombinant human IDO1. View Source
- [2] Malachowski, B. et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 2016, 108, 564-576. View Source
